molecular formula C12H13NO4 B8538266 4-(Aminocarbonyl)-3-(cyclobutyloxy)benzoic acid

4-(Aminocarbonyl)-3-(cyclobutyloxy)benzoic acid

Cat. No.: B8538266
M. Wt: 235.24 g/mol
InChI Key: GIBJCZDJHDXAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminocarbonyl)-3-(cyclobutyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-carbamoyl-3-cyclobutyloxybenzoic acid

InChI

InChI=1S/C12H13NO4/c13-11(14)9-5-4-7(12(15)16)6-10(9)17-8-2-1-3-8/h4-6,8H,1-3H2,(H2,13,14)(H,15,16)

InChI Key

GIBJCZDJHDXAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-cyano-3-(cyclobutyloxy)benzoate (0.051 g, 0.23 mmol) in 2 ml of ethanol was added 0.5 ml of DMSO, 1 ml of 1N aqueous sodium hydroxide, 1 ml of 30% aqueous hydrogen peroxide, and the reaction mixture was stirred at RT for 18 hrs. The reaction mixture was diluted with 10 ml of water and the aqueous solution extracted three times with ethyl acetate (20 ml). The aqueous layer was acidified to pH 3-4 by portion-wise addition of aqueous hydrochloric acid, then extracted with ethyl acetate (3×20 mL). The organic solution was rotary evaporated to dryness and dried in vacuo to provide 4-(aminocarbonyl)-3-(cyclobutyloxy)benzoic acid (0.026 g, 50%). 1H NMR (400 MHz, DMSO-d6): 13.25 (s, 1H), 7.80 (d, 1H), 7.68 (s, 1H), 7.63 (s, 1H), 7.55 (d, 1H), 7.41 (s, 1H), 4.88-4.85 (m, 1H), 2.44-2.43 (m, 2H), 2.18-2.14 (m, 2H), 1.99-1.73 (m, 2H). MS (EI) for C12H13NO4: 236 (MH+).
Quantity
0.051 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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